4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione
Description
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine-2,5-dione core substituted at the 4-position with a 2-(trifluoromethyl)benzyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) moiety, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C11H8F3NO3 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17) |
InChI Key |
QXTGSFABJCWOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C11H8F3NO3 |
| Molecular Weight | 259.18 g/mol |
| IUPAC Name | 4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
| Key Functional Groups | Oxazolidine-2,5-dione ring, trifluoromethyl-substituted benzyl |
| CAS Number | Not explicitly provided in sources, but referenced in chemical databases |
The trifluoromethyl group on the benzyl moiety significantly influences the compound's electronic properties and biological interactions, making it a valuable target for synthetic and pharmaceutical research.
Detailed Synthetic Procedure Example
Below is a representative procedure adapted from patent literature and chemical supplier synthesis notes, tailored for 4-[2-(trifluoromethyl)benzyl]oxazolidine-2,5-dione:
| Step | Reagents and Conditions | Description and Outcome |
|---|---|---|
| 1 | 2-(Trifluoromethyl)benzylamine + α-ketoester | Stirred under inert atmosphere at 50–120 °C in suitable solvent (e.g., methanol or toluene) for 2–6 hours to form intermediate amino ketoester adduct. |
| 2 | Cyclization via heating or catalysis | Heating to 80–140 °C with catalytic amount of tertiary amine (e.g., tributylamine) or sodium acetate to promote ring closure forming oxazolidine-2,5-dione. |
| 3 | Removal of by-products | Distillation or extraction to remove alcohol or water generated during reaction. |
| 4 | Purification | Cooling and precipitation in methanol or recrystallization to isolate pure product. |
| 5 | Characterization | Confirm identity and purity by NMR, mass spectrometry, and melting point analysis. |
This method typically yields the target compound in moderate to high yields (60–90%), depending on precise conditions and purity of reagents.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure, especially the presence of the oxazolidine ring and trifluoromethyl-substituted benzyl group.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Ensures consistency with literature values.
- Chromatographic Methods (HPLC, TLC): Assess purity and reaction completion.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Conditions | Catalysts | Yield Range | Notes |
|---|---|---|---|---|---|
| Primary amine + α-ketoester | 2-(Trifluoromethyl)benzylamine, α-ketoester | 50–120 °C, 2–6 h, inert atmosphere | Tertiary amines (e.g., tributylamine) | 60–90% | Requires pH and temperature control |
| Carbamate + 2-hydroxycarboxylic acid ester | Carbamate with aryl substituent, 2-hydroxyester | 80–250 °C, reflux, 1–6 h | Optional (e.g., tributylamine) | 70–88% | Adaptable for oxazolidine-2,5-diones |
| Aldehyde + 2,4-oxazolidinedione | Aromatic aldehyde, 2,4-oxazolidinedione | 80–140 °C, neat or solvent | Sodium acetate, piperidinium acetate | Moderate to high | Water removal critical for yield |
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazolidine-2,5-dione core undergoes nucleophilic ring-opening, a hallmark reaction for this class of compounds. The trifluoromethyl group enhances electrophilicity at the carbonyl carbons, facilitating attack by nucleophiles such as amines, alcohols, or thiols.
Mechanism :
-
Nucleophiles target the electrophilic C-2 or C-5 carbonyl positions, leading to ring cleavage.
-
For example, reaction with primary amines yields corresponding amide derivatives via intermediate enamine formation.
Conditions :
-
Reactions typically proceed under mild conditions (room temperature to 60°C) in polar aprotic solvents like THF or DMF.
-
Catalysts such as triethylamine may accelerate the process.
Nucleophilic Substitution at Carbonyl Groups
The carbonyl groups (C-2 and C-5) are reactive sites for nucleophilic substitution, enabling functionalization of the oxazolidine scaffold.
| Reagent | Product | Key Features |
|---|---|---|
| Grignard Reagents | Tertiary alcohols | Alkyl/aryl groups introduced at C-2 or C-5 |
| Organolithium | Ketones or secondary alcohols | High regioselectivity for C-5 position |
| Hydride Donors | Diols or reduced amides | Selective reduction under controlled pH |
The trifluoromethyl group stabilizes transition states through inductive effects, enhancing reaction rates.
Electrophilic Aromatic Substitution (EAS)
The benzyl aromatic ring can undergo EAS, though the electron-withdrawing trifluoromethyl group (-CF₃) deactivates the ring, directing electrophiles to the meta or para positions relative to the -CF₃ group.
Example Reaction :
-
Nitration with HNO₃/H₂SO₄ yields meta-nitro derivatives as the major product.
-
Halogenation (e.g., bromination) occurs under Lewis acid catalysis (FeBr₃), favoring para substitution.
Cross-Coupling Reactions
The benzyl moiety participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.
Suzuki-Miyaura Coupling :
-
Requires aryl halide functionality (not native to the compound).
-
If modified to include a bromine substituent, coupling with boronic acids proceeds efficiently using Pd(PPh₃)₄ as a catalyst.
Heck Reaction :
-
Alkenes can be introduced via Pd-catalyzed coupling, though this requires prior halogenation of the aromatic ring.
Hydrolysis and Stability
The oxazolidine ring is hydrolytically labile under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Yields a trifluoromethyl-substituted benzylamine and glyoxylic acid derivatives.
-
Mechanism involves protonation of the carbonyl oxygen, followed by water attack.
-
-
Basic Hydrolysis :
Stability :
-
Stable in neutral, anhydrous conditions but degrades rapidly in strongly acidic/basic environments.
Comparison with Related Oxazolidine Derivatives
Scientific Research Applications
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is a heterocyclic compound featuring an oxazolidine ring and a trifluoromethyl group attached to a benzyl moiety. With the molecular formula and a molecular weight of 259.18 g/mol, it is considered for applications in medicinal chemistry and materials science.
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, making it a candidate for various applications.
Similar Compounds
Several compounds share structural similarities with This compound.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Methyl-3-trifluoromethyl-1,3-oxazolidin-2-one | Contains a methyl group instead of benzyl | Known for antimicrobial properties |
| 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione | Similar benzyl substitution | Exhibits enhanced lipophilicity |
| 5-Thiophen-3-yl-1,3-oxazolidine-2,4-dione | Contains a thiophene ring | Potential use in organic electronics |
The uniqueness of This compound lies in its specific trifluoromethyl substitution on the benzyl group, which may impart distinct electronic properties and biological activities compared to similar compounds. This specificity could lead to novel applications in both medicinal and material sciences.
Oxazolidine derivatives have a range of applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazolidine ring can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The oxazolidine-2,5-dione scaffold is highly modifiable, with substituents significantly influencing physical, chemical, and biological properties. Below is a comparative analysis of 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione and its analogs:
Structural Analogs and Substituent Effects
Key Observations:
- Trifluoromethyl vs. Chloro/Methoxy: The -CF₃ group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to -Cl (logP ~2.0) or -OCH₃ (logP ~1.5), favoring membrane permeability. However, -OCH₃ enhances aqueous solubility, making it preferable for hydrophilic formulations .
- In contrast, the linear 4-substituted analogs (e.g., 4-Cl-benzyl) exhibit less steric resistance .
Biological Activity
4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione is a heterocyclic compound notable for its unique chemical structure, which includes an oxazolidine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.
The molecular formula of this compound is C₁₁H₈F₃N₁O₃, with a molecular weight of 259.18 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which is crucial for its biological activity as it facilitates better membrane penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazolidine moiety can influence biological pathways by modulating enzyme activity or receptor binding, leading to therapeutic effects. For instance, the compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with protein synthesis mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study comparing various oxazolidine derivatives found that those with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria, suggesting that this structural modification plays a crucial role in their efficacy.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a trifluoromethyl group | Potential antimicrobial effects |
| 5-Methyl-3-trifluoromethyl-1,3-oxazolidin-2-one | Methyl group instead of benzyl | Known for antimicrobial properties |
| 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione | Similar benzyl substitution | Exhibits enhanced lipophilicity |
Anticancer Potential
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The trifluoromethyl group is believed to enhance the compound's affinity for cancer-related targets, making it a candidate for further development in cancer therapeutics.
Case Studies
A recent case study involving a series of oxazolidine derivatives highlighted the promising activity of this compound against various cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at low concentrations, demonstrating the compound's potential as a lead candidate for new anticancer drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted urea derivatives or condensation reactions involving trifluoromethylbenzyl precursors. For example, analogous oxazolidine-2,5-diones are prepared by refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 h, 80–100°C) . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and temperature. Impurities such as unreacted intermediates can be minimized via recrystallization from DMF-ethanol mixtures .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and spectra to confirm trifluoromethyl and oxazolidine-dione moieties.
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic symmetry observed in analogous imidazolidine-diones with β = 91.07°, Å, Å, Å) .
- HPLC-MS : Detect trace byproducts (e.g., hydrolyzed dione rings) using reverse-phase columns and ESI-MS in negative ion mode .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer :
- Solubility : The trifluoromethyl group enhances lipophilicity; solubility is higher in polar aprotic solvents (DMF, DMSO) than in water or alcohols .
- Stability : Oxazolidine-2,5-diones are prone to hydrolysis under acidic/basic conditions. Store anhydrous at −20°C in argon-purged vials to prevent ring-opening .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons).
- Compare with experimental kinetic For similar diones, the C5 carbonyl is more reactive due to reduced steric hindrance from the benzyl substituent .
- Use molecular docking to simulate interactions with biological targets (e.g., enzyme active sites) if applicable .
Q. What strategies resolve contradictions in catalytic activity data for derivatives of this compound?
- Methodological Answer :
- Control variables : Test reaction conditions (e.g., solvent, temperature) across studies to isolate catalyst performance.
- Post-reaction analysis : Use GC-MS or -NMR to detect fluorinated byproducts that may inhibit catalysis .
- Statistical design : Apply factorial experiments to identify interactions between substituents (e.g., trifluoromethyl vs. methoxy groups) and catalytic efficiency .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Use membranes with MWCO ~300–500 Da to retain the compound (MW ~275–300 g/mol) while allowing smaller impurities (e.g., salts, solvents) to pass .
- Solvent-resistant membranes : Polyimide or ceramic membranes tolerate DMF or acetic acid, common in synthesis .
- Optimize transmembrane pressure : 10–15 bar for maximal flux without fouling .
Q. What are the challenges in scaling up the synthesis of this compound, and how can reactor design address them?
- Methodological Answer :
- Heat transfer : Use jacketed reactors with efficient cooling to manage exothermic cyclization steps.
- Mixing efficiency : High-shear impellers prevent agglomeration of insoluble intermediates .
- Continuous flow systems : Microreactors reduce reaction time and improve yield consistency for sensitive fluorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
